1-(2-Bromoethoxy)butane

Analytical Chemistry Synthetic Method Validation Pharmaceutical Intermediates

1-(2-Bromoethoxy)butane (CAS 6550-99-8), also known as 2-butoxyethyl bromide or 2-bromoethyl butyl ether, is a primary alkyl bromide belonging to the class of aliphatic bromoalkyl ethers. With molecular formula C₆H₁₃BrO and molecular weight 181.07 g/mol , this compound serves as a versatile alkylating agent and synthetic building block, distinguished by its specific butyl ether chain length and terminal bromine leaving group.

Molecular Formula C6H13BrO
Molecular Weight 181.07 g/mol
CAS No. 6550-99-8
Cat. No. B1266829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)butane
CAS6550-99-8
Molecular FormulaC6H13BrO
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESCCCCOCCBr
InChIInChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
InChIKeyWOLUYEFMPZAHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethoxy)butane (CAS 6550-99-8) Procurement & Technical Baseline


1-(2-Bromoethoxy)butane (CAS 6550-99-8), also known as 2-butoxyethyl bromide or 2-bromoethyl butyl ether, is a primary alkyl bromide belonging to the class of aliphatic bromoalkyl ethers [1]. With molecular formula C₆H₁₃BrO and molecular weight 181.07 g/mol [2], this compound serves as a versatile alkylating agent and synthetic building block, distinguished by its specific butyl ether chain length and terminal bromine leaving group.

Why 1-(2-Bromoethoxy)butane Cannot Be Readily Substituted with In-Class Analogs


While structurally similar bromoalkyl ethers share the same functional class, their physicochemical properties diverge substantially in ways that critically affect reaction kinetics, purification protocols, and downstream synthetic outcomes . The butyl substituent length governs both lipophilicity and steric accessibility of the reactive bromine center, while the specific halogen (Br vs. Cl vs. I) dictates leaving-group ability and alkylation reactivity [1]. Procurement decisions based solely on functional class similarity risk introducing variability in reaction yields, impurity profiles, and scalability, necessitating direct evaluation of comparative data.

Quantitative Comparative Evidence for 1-(2-Bromoethoxy)butane (CAS 6550-99-8) Selection


Commercial Purity Specification Differentiation: 97% vs. 95% Minimum Purity

Among commercial suppliers of 1-(2-bromoethoxy)butane (CAS 6550-99-8), purity specifications vary by vendor. A 97% minimum purity specification is available from certain suppliers, representing a quantitative 2% absolute purity advantage over the alternative 95% minimum specification . This difference is documented in vendor technical datasheets and may impact the reproducibility of sensitive synthetic transformations where trace impurities can interfere with catalytic cycles or generate undesired by-products.

Analytical Chemistry Synthetic Method Validation Pharmaceutical Intermediates

Storage Condition Requirements: Inert Atmosphere at -20°C vs. Ambient Long-Term Stability

Commercial specifications for 1-(2-bromoethoxy)butane reveal distinct storage condition requirements across vendors, which have direct implications for laboratory handling and long-term stability . One vendor specification indicates storage under inert atmosphere at -20°C in freezer conditions , whereas an alternative source reports long-term storage simply in a cool, dry place at ambient temperature . This discrepancy may reflect differences in purity grade, stabilizer content, or packaging conditions, and underscores the necessity of matching procurement specifications to actual laboratory storage capabilities.

Chemical Stability Supply Chain Management Laboratory Procurement

Density Differentiation: 1.23 g/cm³ vs. Chloro Analog 0.9 g/cm³

The density of 1-(2-bromoethoxy)butane is reported as 1.23 g/cm³ [1]. This value is substantially higher than that of its chloro-substituted analog, 1-(2-chloroethoxy)butane, which has a predicted density of 0.9 ± 0.1 g/cm³ . The approximately 37% higher density of the bromo compound is attributable to the greater atomic mass of bromine (79.9 g/mol) compared to chlorine (35.5 g/mol).

Physical Property Characterization Process Chemistry Solvent Selection

Boiling Point Differentiation: ~195-200°C Range vs. Chloro Analog ~152°C

The boiling point of 1-(2-bromoethoxy)butane is documented within the range of approximately 195-200°C . In contrast, the chloro-substituted analog 1-(2-chloroethoxy)butane exhibits a substantially lower predicted boiling point of 151.8 ± 13.0 °C at 760 mmHg . This ~40-50°C difference reflects the greater intermolecular forces (van der Waals interactions) associated with the heavier, more polarizable bromine atom.

Distillation Purification Thermal Stability Reaction Engineering

Spectral Verification: NIST Gas-Phase IR Spectrum Availability for Identity Confirmation

A gas-phase infrared (IR) spectrum for 2-butoxyethyl bromide (CAS 6550-99-8) is archived in the NIST/EPA Gas-Phase Infrared Database and is publicly accessible through the NIST Chemistry WebBook [1]. This authoritative reference spectrum, compiled by the NIST Mass Spectrometry Data Center, provides a validated spectral fingerprint for compound identity confirmation via FT-IR analysis. Availability of an authoritative reference spectrum from a national metrology institute supports method validation and regulatory documentation requirements.

Analytical Method Development Quality Control Regulatory Compliance

High-Value Application Scenarios for 1-(2-Bromoethoxy)butane (CAS 6550-99-8) Based on Quantitative Evidence


Precision Synthesis of Pharmaceutical Intermediates Requiring High-Purity Alkylating Agents

In multi-step pharmaceutical syntheses where trace impurities can poison catalysts or generate difficult-to-remove by-products, the 97% purity grade of 1-(2-bromoethoxy)butane [1] offers a quantifiable advantage over the 95% alternative. The 2% absolute purity difference translates to reduced purification burden and improved batch-to-batch consistency, which is particularly critical in process chemistry where yields and impurity profiles must meet stringent regulatory specifications.

Reaction Development Requiring Controlled Alkylation Reactivity Profile

1-(2-Bromoethoxy)butane occupies a strategic position in the reactivity spectrum between the less reactive chloro analog and the more reactive iodo analog. The bromine leaving group provides sufficient reactivity for efficient SN2 alkylation without the light sensitivity and thermal instability often associated with iodoalkyl ethers [1]. This balanced reactivity profile makes it suitable for nucleophilic substitutions where precise kinetic control is required, such as in the synthesis of ether-linked pharmacophores or polymer precursors.

Laboratory-Scale Research Requiring Validated Analytical Reference Data

For analytical chemistry and quality control laboratories, the availability of a NIST-validated gas-phase IR spectrum [1] provides a definitive reference for compound identity verification. This reduces the need for independent reference standard characterization and supports method development for purity assessment, making 1-(2-bromoethoxy)butane a more readily implementable choice in regulated analytical workflows compared to less well-characterized analogs.

Process Optimization with Defined Physical Property Parameters

The documented density of 1.23 g/cm³ and boiling point of ~195-200°C [1] enable precise engineering calculations for reaction scale-up, solvent selection, and distillation protocol design. Unlike analogs where only predicted or inconsistent property data may be available, these validated physical constants support accurate mass balance calculations and process modeling, reducing the risk of scale-up failures due to unanticipated physical behavior.

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